The synthesis of 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazines with carbonyl compounds. A common method includes:
In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yields. Techniques like recrystallization or column chromatography are used for purification to obtain high-purity products .
The molecular structure of 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine consists of a pyrazole core substituted with two para-tolyl groups (4-methylphenyl) at positions 1 and 3 of the pyrazole ring. The amine group at position 5 contributes to its chemical reactivity. While specific crystal structures for this compound may not be readily available, related compounds provide insights into its structural characteristics .
Key structural data include:
1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine can participate in various chemical reactions:
The mechanism of action for 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine primarily involves its interaction with biological targets such as enzymes and receptors. It is believed to bind effectively due to the presence of the amine group and the electron-donating properties of the methyl groups on the phenyl rings. This binding can inhibit enzyme activity or modulate receptor signaling pathways, making it a potential candidate for therapeutic applications .
Relevant data from studies indicate that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties .
1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine has several notable applications:
Nitrogen-containing heterocycles constitute a cornerstone of modern medicinal chemistry, with pyrazole derivatives emerging as privileged scaffolds in pharmaceutical development. These compounds exhibit remarkable structural versatility, enabling interactions with diverse biological targets. The pyrazole nucleus—a five-membered 1,2-diazole ring—features prominently in numerous clinically approved drugs across therapeutic domains. Recent years (2016–2023) witnessed an exponential surge in pyrazole-based drug approvals, exemplified by kinase inhibitors (ibrutinib, ruxolitinib), antiviral agents (lenacapavir), and anti-inflammatory drugs (baricitinib) [4]. This proliferation underscores the scaffold’s capacity to fulfill complex pharmacophoric requirements, including targeted protein binding, metabolic stability, and bioavailability optimization.
The strategic incorporation of 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine within drug discovery programs leverages its hydrogen-bonding capability (via the 5-amino group) and hydrophobic surface area (via the p-tolyl rings). Such bifunctionality enables precise modulation of drug-receptor interactions, particularly in kinase inhibition and antimicrobial targeting [4] [9]. Pyrazole derivatives demonstrate potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), positioning them as critical tools in addressing the antibiotic resistance crisis [4] [9].
Table 1: Clinically Approved Pyrazole-Based Drugs (2016-2023)
Drug Name | Therapeutic Category | Molecular Target |
---|---|---|
Lenacapavir (2022) | HIV/AIDS Therapy | HIV-1 Capsid Inhibitor |
Futibatinib (2022) | Cholangiocarcinoma Treatment | FGFR Kinase Inhibitor |
Baricitinib (2018) | Rheumatoid Arthritis/COVID-19 Therapy | JAK1/JAK2 Inhibitor |
Zavegepant (2023) | Migraine Management | CGRP Receptor Antagonist |
Pralsetinib (2020) | NSCLC/Thyroid Cancer | RET Tyrosine Kinase Inhibitor |
The 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine scaffold exemplifies the structure-activity relationship (SAR) principles governing pyrazole therapeutics. Its molecular architecture comprises:
Spectroscopic characterization reveals key features: The SMILES string CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)C
encodes connectivity, while the InChIKey RSDMLVLCJKCMTK-UHFFFAOYSA-N
provides a unique stereochemical identifier [1] . Computational analyses predict a collision cross-section (CCS) of 162.0 Ų for the [M+H]+ adduct, indicating moderate molecular volume relevant to bioavailability .
Table 2: Key Physicochemical Properties of 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₁₇H₁₇N₃ | High-Resolution Mass Spectrometry |
Molecular Weight | 263.34 g/mol | Calculated from Formula |
Predicted logP | 3.8 ± 0.4 | Computational Modeling |
Hydrogen Bond Donors | 1 (5-NH₂) | Structural Analysis |
Hydrogen Bond Acceptors | 3 (Pyrazole N, 2×N in NH₂) | Structural Analysis |
Collision Cross Section | 162.0 Ų ([M+H]+) | Ion Mobility Spectrometry Prediction |
Positional isomerism profoundly influences the biological and physicochemical profiles of pyrazole derivatives. 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine exemplifies regioselective substitution, where the 1,3-aryl placement and 5-amino group dictate reactivity and function:
Table 3: Impact of Substitution Patterns on Pyrazole Properties
Substitution Pattern | Synthetic Approach | Key Biological Implications |
---|---|---|
1,3-Di(4-methylphenyl)-5-amine | β-Ketonitrile + Hydrazine Cyclization | Enhanced antimicrobial activity |
1,2-Diaryl-5-amine | Oxidative Coupling | Reduced kinase inhibition potency |
1-(2-Methylphenyl)-3-aryl-5-amine | Solid-Phase Synthesis | Sterically hindered DNA minor groove binding |
3-Trifluoromethyl-5-amine | Enamine Nitrile Hydrolysis | Improved metabolic stability |
The structural precision embodied in 1,3-bis(4-methylphenyl)-1H-pyrazol-5-amine—defined by CAS 618092-82-3—highlights the critical role of regiochemistry in developing targeted therapeutics. Future innovations will likely exploit its dimerization capabilities and annulation potential to access structurally complex bioactive agents [7] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3